2-(3-Methoxyisoxazol-5-YL)ethan-1-amine
Description
2-(3-Methoxyisoxazol-5-YL)ethan-1-amine is a small organic compound featuring an isoxazole ring substituted with a methoxy group at the 3-position and an ethylamine side chain at the 5-position. The methoxy group confers polarity and electron-withdrawing effects, influencing reactivity and solubility.
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-(3-methoxy-1,2-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2O2/c1-9-6-4-5(2-3-7)10-8-6/h4H,2-3,7H2,1H3 |
InChI Key |
QAGNMYIFPUACDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the methoxy and ethanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile and an aldehyde, the oxazole ring can be formed through a cyclization reaction. The methoxy group can be introduced via methylation, and the ethanamine side chain can be added through reductive amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The methoxy group and the ethanamine side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the oxazole ring .
Scientific Research Applications
2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and interactions.
Medicine: Oxazole derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including antimicrobial, anticancer, and anti-inflammatory applications.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring and the methoxy group can interact with enzymes and receptors, modulating their activity. The ethanamine side chain can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(3-Methoxyisoxazol-5-YL)ethan-1-amine with structurally related compounds, focusing on core heterocycles, substituents, and molecular properties.
*Calculated values based on structural data.
Key Structural and Functional Differences
Core Heterocycle: Isoxazole (target compound and E6, E9): Exhibits moderate aromaticity and electron deficiency due to oxygen and nitrogen atoms. Methoxy (target) and methyl (E6) substituents modulate electron density and polarity . 1,2,4-Triazole (E8, E12): Contains three nitrogen atoms, enabling stronger hydrogen-bonding interactions. This may enhance binding to biological targets but reduce membrane permeability due to increased polarity .
Substituent Effects: Methoxy vs. Methyl (Target vs. E6): The methoxy group’s electron-withdrawing nature may increase the isoxazole ring’s electrophilicity, whereas the methyl group in E6 reduces polarity, impacting solubility and bioavailability . Ethyl vs. Isopropyl (E9 vs.
Salt Forms :
- Hydrochloride salts (E6, E10) improve aqueous solubility, critical for oral bioavailability. The target compound’s free base form may require formulation adjustments for optimal delivery.
Hypothetical Pharmacological Implications
While direct pharmacological data are absent, structural trends suggest:
- Target Compound : The methoxy group balances polarity and lipophilicity, making it suitable for central nervous system (CNS) targets requiring blood-brain barrier penetration.
- Triazole Derivatives (E8, E12) : Enhanced metabolic stability due to nitrogen-rich cores, but solubility challenges may limit applications without salt formation.
- Oxadiazole (E10): Potential antimicrobial or anti-inflammatory activity linked to oxadiazole’s known bioactivity, though the methoxyethyl group may introduce metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
